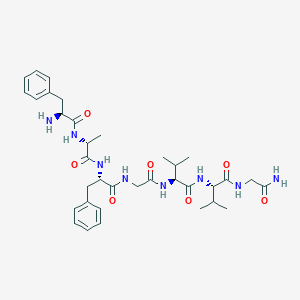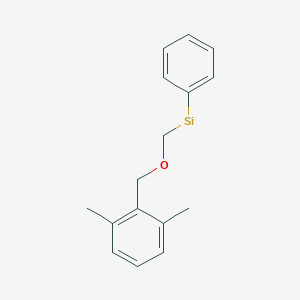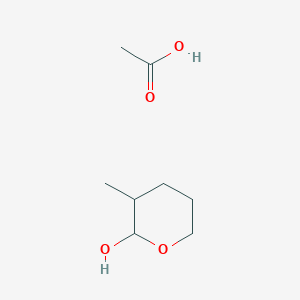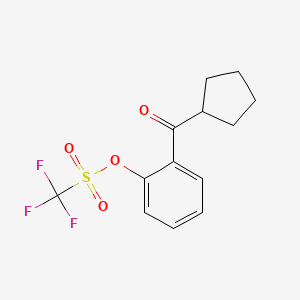![molecular formula C25H26N4O4 B12599898 3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)
3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo- is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridinecarboxamide core, a benzodioxole moiety, and a piperazine derivative, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo- typically involves multiple steps, including the formation of the pyridinecarboxamide core, the introduction of the benzodioxole group, and the attachment of the piperazine derivative. Common synthetic methods include:
Pd-catalyzed C-N cross-coupling: This method is used to form the C-N bond between the pyridinecarboxamide and the benzodioxole moiety.
Copper-catalyzed coupling: This reaction is employed to introduce the benzodioxole group at the N1-position of the pyridinecarboxamide.
N-bromosuccinimide (NBS) bromination: This step is used to brominate the intermediate compounds, facilitating further functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biology: It is used in studies related to cell cycle regulation and apoptosis mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo- involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
1,3,4-thiadiazole derivatives: These compounds have similar pharmacological profiles and are investigated for their potential as STAT3 inhibitors.
Uniqueness
3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo- stands out due to its unique combination of a pyridinecarboxamide core, a benzodioxole moiety, and a piperazine derivative. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H26N4O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26N4O4/c1-28-8-10-29(11-9-28)15-17-2-5-20(6-3-17)27-25(31)21-12-19(14-26-24(21)30)18-4-7-22-23(13-18)33-16-32-22/h2-7,12-14H,8-11,15-16H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
OIGYTQZVSAHUAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC(=CNC3=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)

![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)


![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)
![5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12599879.png)

![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
